5-Bromo-6-chloro-2-methylpyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-2-methylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C5H4BrClN2O. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol typically involves the bromination and chlorination of 2-methylpyrimidin-4-ol. One common method includes the following steps:
Bromination: 2-methylpyrimidin-4-ol is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-6-chloro-2-methylpyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antiviral, anticancer, and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound can interact with molecular targets such as kinases, proteases, or nucleic acids, thereby influencing various biochemical pathways. The exact mechanism involves binding to the active site of the target molecule, leading to inhibition or modulation of its activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-6-methylpyridine
- 5-Bromo-4-chloro-6-methylpyrimidin-2-amine
- 6-Bromo-2-chloro-4-methylpyrimidine
Uniqueness
5-Bromo-6-chloro-2-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-bromo-4-chloro-2-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-2-8-4(7)3(6)5(10)9-2/h1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYJKLCIGBWGMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547837 |
Source
|
Record name | 5-Bromo-6-chloro-2-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105806-11-9 |
Source
|
Record name | 5-Bromo-6-chloro-2-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.